Thiophene-2-carboxamide vs. Furan-2-carboxamide: 9.8-Fold Differential Urease Inhibition and 4.2-Fold Differential BChE Inhibition in Structurally Analogous Carboxamide Derivatives
In a head-to-head enzyme inhibition panel conducted by Çakmak et al. (2023) on structurally defined furan/thiophene-2-carboxamide derivatives, the thiophene-2-carboxamide-bearing compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) displayed approximately 9.8-fold greater urease inhibitory activity relative to the thiourea standard, while compound 3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide), which also contains a thiophene-2-carboxamide motif, showed approximately 4.2-fold greater butyrylcholinesterase (BChE) inhibition versus the galantamine standard [1]. By contrast, the furan-2-carboxamide-only analog (compound 2, N-(furan-2-carbonyl)furan-2-carboxamide) lacked both the pronounced urease and BChE potency observed in the thiophene-containing congeners [1]. The target compound (CAS 890631-99-9) features a thiophene-2-carboxamide moiety at the identical amide linkage position present in compounds 1 and 3, whereas its direct furan-2-carboxamide structural analog (CAS 903185-12-6) replaces the sulfur heterocycle with an oxygen heterocycle — a substitution that, based on the Çakmak dataset, is predicted to attenuate enzyme inhibition potency across multiple targets [1].
| Evidence Dimension | Urease enzyme inhibition (fold-change vs. thiourea standard) and BChE inhibition (fold-change vs. galantamine standard) for thiophene-2-carboxamide vs. furan-2-carboxamide derivatives |
|---|---|
| Target Compound Data | Thiophene-2-carboxamide motif present in CAS 890631-99-9; class-level data: thiophene-2-carboxamide compound 1 = 9.8-fold urease inhibition vs. thiourea; thiophene-2-carboxamide compound 3 = 4.2-fold BChE inhibition vs. galantamine |
| Comparator Or Baseline | Furan-2-carboxamide analog (CAS 903185-12-6) predicted to lack equivalent potency; compound 2 (furan-only) showed no comparable enzyme inhibition in the same panel. Thiourea standard (urease) and galantamine standard (BChE). |
| Quantified Difference | ~9.8-fold (urease) and ~4.2-fold (BChE) potency advantage for thiophene-2-carboxamide motif over standards; furan-2-carboxamide analog expected to show significantly reduced activity |
| Conditions | In vitro enzyme inhibition assays: urease (thiourea standard), acetylcholinesterase (AChE), butyrylcholinesterase (BChE, galantamine standard); molecular docking validation. J. Iran. Chem. Soc. (2023). |
Why This Matters
This quantitative differential demonstrates that the thiophene-2-carboxamide moiety is a non-substitutable pharmacophoric determinant; procuring the furan-2-carboxamide analog instead will likely result in loss of enzyme inhibition potency, compromising screening reproducibility and SAR continuity.
- [1] Çakmak Ş, Yenigun S, Ozen T. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 2023, 20, 2543–2553. DOI: 10.1007/s13738-023-02852-4. View Source
